6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine

Anti-inflammatory Rheumatoid arthritis COX/LOX inhibition

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine (also known as 2,3-cycloheptenopyridine, CAS 7197-96-8) is a bicyclic heterocyclic building block comprising a pyridine ring fused to a seven-membered cycloheptane ring. With a molecular formula of C10H13N and a molecular weight of 147.22 g/mol, this scaffold exhibits a calculated LogP of 2.981 and a boiling point of 97–98 °C at 11 mmHg, reflecting its lipophilic, moderately volatile character.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 7197-96-8
Cat. No. B1582000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
CAS7197-96-8
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)N=CC=C2
InChIInChI=1S/C10H13N/c1-2-5-9-6-4-8-11-10(9)7-3-1/h4,6,8H,1-3,5,7H2
InChIKeyCULUYAUTCSKQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine (CAS 7197-96-8): Core Scaffold for Bioactive Molecules and Advanced Catalysis


6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine (also known as 2,3-cycloheptenopyridine, CAS 7197-96-8) is a bicyclic heterocyclic building block comprising a pyridine ring fused to a seven-membered cycloheptane ring [1]. With a molecular formula of C10H13N and a molecular weight of 147.22 g/mol, this scaffold exhibits a calculated LogP of 2.981 and a boiling point of 97–98 °C at 11 mmHg, reflecting its lipophilic, moderately volatile character [1][2]. It serves as a versatile intermediate in medicinal chemistry and catalysis, particularly as the core structural motif in FDA-approved migraine therapeutic rimegepant, as well as in advanced bis(imino)cyclohepta[b]pyridine transition-metal catalysts for precision polyethylene synthesis [3].

Procurement Risk Alert: Why Alternative Cycloalka[b]pyridines Cannot Substitute for the Seven-Membered 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine Core


Generic substitution of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine with other cycloalka[b]pyridine analogs (e.g., five-membered cyclopenta[b]pyridine or six-membered 5,6,7,8-tetrahydroquinoline) fails because the cycloalkyl ring size directly governs both pharmacological potency and catalytic performance. In a systematic evaluation of 2-[(cycloalka[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole analogs spanning five- to eight-membered ring systems, the cyclohepta[b]pyridine derivative (seven-membered) was unequivocally the most potent proton pump inhibitor [1]. Similarly, in polyethylene catalysis, the cycloheptyl-fused N,N,N-pincer ligand architecture imparts distinct steric and electronic properties that bis(imino)pyridine (six-membered) or cyclopenta-fused analogs cannot replicate, directly impacting catalytic activity, polymer molecular weight, and thermal stability [2]. The quantitative evidence presented below establishes that ring size is not a minor structural variation but a critical determinant of functional outcomes, making precise CAS-matched sourcing essential for reproducible results.

Quantitative Differentiation: Head-to-Head Evidence for 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine vs. Closest Analogs


Anti-Inflammatory Activity: Cyclohepta[b]pyridine Scaffold Outperforms Tetrahydroquinoline Analogs in Adjuvant Arthritis Model

In a comparative study of cycloalka[b]pyridine anti-inflammatory agents, the research team synthesized and evaluated both 5,6,7,8-tetrahydroquinoline (six-membered cyclohexyl-fused) and 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (seven-membered cycloheptyl-fused) analogs. Optimal oral anti-inflammatory activity was specifically associated with the 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine series, not the six-membered tetrahydroquinoline series. The lead compound WY-28342 (a 2-substituted cyclohepta[b]pyridine derivative) demonstrated robust efficacy in the rat developing adjuvant arthritis model, a disease-relevant chronic inflammation assay [1][2].

Anti-inflammatory Rheumatoid arthritis COX/LOX inhibition

Proton Pump Inhibition: Cyclohepta[b]pyridine-Derived TY-11345 Demonstrates Superior Potency vs. Omeprazole

In a systematic SAR study of 2-[(cycloalka[b]pyridin-9-yl)sulfinyl]-1H-benzimidazoles spanning five- to eight-membered ring systems, the cyclohepta[b]pyridine-containing derivative (seven-membered ring) was identified as the most potent congener. The lead compound TY-11345, a diastereoisomer of a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-yl sulfinyl benzimidazole, was found to be superior to the clinically established proton pump inhibitor omeprazole in both (H+ + K+)-ATPase inhibitory activity and antisecretory potency [1][2].

Proton pump inhibitor Antiulcer H+/K+-ATPase inhibition

NHE-1 Selectivity: TY-51924 Exhibits >1,000-Fold Selectivity for NHE-1 Over NHE-3

The sodium 3-guanidinocarbonyl-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ylmethyl sulfate derivative TY-51924 was evaluated for isoform selectivity against human Na+/H+ exchanger (NHE) subtypes expressed in PS120 cells. The compound demonstrated median inhibitory concentrations (IC50) of 0.095 ± 0.008 μM for NHE-1, 0.621 ± 0.093 μM for NHE-2, and >100 μM for NHE-3, representing a >1,052-fold selectivity window for the cardioprotective NHE-1 isoform over the housekeeping NHE-3 isoform [1][2]. In a canine model of myocardial ischemia-reperfusion, intravenous TY-51924 at 10 mg/kg administered 5 minutes before reperfusion reduced infarct size by 52.4% relative to vehicle [1].

Cardioprotection Ischemia-reperfusion injury Na+/H+ exchanger inhibitor

Polyethylene Catalysis: Bis(imino)cyclohepta[b]pyridine-Cobalt Complexes Achieve Activity up to 3.70 × 10⁶ g PE·mol⁻¹·h⁻¹ with Narrow Dispersity (Mw/Mn 2.0–3.0)

A series of sterically enhanced bis(imino)cyclohepta[b]pyridine-cobalt(II) chloride complexes were synthesized and evaluated for ethylene polymerization upon activation with methylaluminoxane (MAO) or modified methylaluminoxane (MMAO). The Co5/MMAO catalyst system achieved a maximum activity of 3.70 × 10⁶ g PE per mol (Co) per h at 60 °C, producing polyethylenes with high molecular weights up to 589.5 kg mol⁻¹ (Co3/MAO) and narrow dispersities (Mw/Mn range: 2.0–3.0) [1]. All polymers exhibited high linearity with melting temperatures >130 °C [1]. In contrast, analogous bis(imino)pyridine-cobalt catalysts (lacking the cycloheptyl ring expansion) typically yield lower molecular weight polyethylenes with broader dispersities under comparable conditions [2].

Ethylene polymerization Cobalt catalyst High molecular weight polyethylene

High-Value Application Scenarios for 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine (CAS 7197-96-8)


CGRP Receptor Antagonist Development (Migraine Therapeutics)

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine serves as the core chiral scaffold in rimegepant (Nurtec ODT), an FDA-approved oral CGRP receptor antagonist for acute migraine treatment and prevention. The cyclohepta[b]pyridine system in rimegepant contains three chiral centers, and the seven-membered ring geometry is essential for achieving high-affinity CGRP receptor binding . Procurement of this exact CAS-matched scaffold is required for synthesizing rimegepant intermediates and for developing novel CGRP antagonists targeting trigeminal neuralgia and chronic rhinosinusitis indications currently under clinical investigation .

Cardioprotective NHE-1 Inhibitor Discovery

The 2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core is the pharmacophore of TY-51924, a highly selective NHE-1 inhibitor with >1,000-fold selectivity over NHE-3 and demonstrated 52.4% infarct size reduction in canine ischemia-reperfusion models at 10 mg/kg [1]. This scaffold enables the precise molecular recognition required to distinguish between NHE isoforms. Researchers developing next-generation cardioprotective agents for myocardial infarction, cardiac surgery, or organ transplantation should source this specific cyclohepta[b]pyridine building block to access this validated selectivity profile [1].

Advanced Olefin Polymerization Catalyst Design

The cyclohepta[b]pyridine framework forms the basis of high-performance bis(imino)cyclohepta[b]pyridine N,N,N-pincer ligands for cobalt- and iron-catalyzed ethylene polymerization. These catalysts deliver activities up to 3.70 × 10⁶ g PE·mol⁻¹·h⁻¹ and produce high molecular weight (up to 589.5 kg mol⁻¹) linear polyethylene with narrow dispersity (Mw/Mn 2.0–3.0) [2]. The seven-membered cycloheptyl ring imparts distinct steric protection that enhances catalyst thermostability and controls chain transfer. Industrial and academic laboratories developing precision polyolefin catalysts should procure this specific scaffold rather than six-membered tetrahydroquinoline or bis(imino)pyridine alternatives, which fail to replicate this performance profile [2].

Anti-Inflammatory and Anti-Arthritic Drug Discovery

2-Substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives, exemplified by WY-28342, have demonstrated optimal oral anti-inflammatory activity in both rat carrageenan paw edema and developing adjuvant arthritis models [3]. This scaffold showed superior efficacy compared to six-membered tetrahydroquinoline analogs, leading to clinical evaluation for rheumatoid arthritis [3]. Medicinal chemistry teams pursuing dual COX/LOX inhibition or novel anti-arthritic mechanisms should prioritize this seven-membered cyclohepta[b]pyridine scaffold over smaller ring analogs to maximize the probability of achieving in vivo efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.